molecular formula C19H28ClN3O2S B2904508 N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride CAS No. 1215619-67-2

N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride

Cat. No.: B2904508
CAS No.: 1215619-67-2
M. Wt: 397.96
InChI Key: ZLYBTDTXPKMFTO-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride is a synthetic organic compound that belongs to the class of amides. This compound is characterized by its complex molecular structure, which includes a dimethylaminoethyl group, a methoxybenzo[d]thiazolyl group, and a cyclohexanecarboxamide moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride typically involves multiple steps:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the methoxy group: Methoxylation of the benzo[d]thiazole ring can be performed using methanol and an acid catalyst.

    Attachment of the dimethylaminoethyl group: This step involves the alkylation of the benzo[d]thiazole derivative with a dimethylaminoethyl halide.

    Formation of the cyclohexanecarboxamide: The final step includes the amidation of the intermediate with cyclohexanecarboxylic acid, followed by conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the benzo[d]thiazole ring or the cyclohexanecarboxamide moiety.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, alkylating agents, acylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(dimethylamino)ethyl)-N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride: Lacks the methoxy group, which may affect its solubility and biological activity.

    N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride: Has a simpler acetamide moiety instead of the cyclohexanecarboxamide group.

Uniqueness

N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the methoxy group and the cyclohexanecarboxamide moiety may enhance its solubility, stability, and potential biological activity compared to similar compounds.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)cyclohexanecarboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2S.ClH/c1-21(2)11-12-22(18(23)14-7-5-4-6-8-14)19-20-16-10-9-15(24-3)13-17(16)25-19;/h9-10,13-14H,4-8,11-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLYBTDTXPKMFTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)OC)C(=O)C3CCCCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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